N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-(methylsulfanyl)benzamide
Description
Properties
IUPAC Name |
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-methylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2OS2/c1-14-6-11-19-20(12-14)27-22(24-19)15-7-9-17(10-8-15)23-21(25)16-4-3-5-18(13-16)26-2/h3-13H,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVSHVLZHHFMHBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-(methylsulfanyl)benzamide typically involves the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones, followed by cyclization to form the benzothiazole ring . The reaction conditions often include the use of solvents such as dioxane and catalysts to promote the intramolecular C–S bond coupling .
Industrial Production Methods
Industrial production methods for benzothiazole derivatives, including this compound, often involve large-scale synthesis using similar condensation and cyclization reactions. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is becoming increasingly important in industrial settings to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-(methylsulfanyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzamide group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction of the benzamide group can produce amines .
Scientific Research Applications
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-(methylsulfanyl)benzamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-(methylsulfanyl)benzamide involves its interaction with specific molecular targets and pathways. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . Additionally, its fluorescent properties make it useful for imaging applications, where it can bind to specific cellular components and emit light upon excitation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Benzothiazole Cores
(a) N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-[(5-propan-2-yl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide (CAS: 763100-17-0)
- Molecular Formula : C21H21N5OS2
- Key Features : Shares the 4-(6-methylbenzothiazol-2-yl)phenyl group but differs in the amide side chain. Instead of a benzamide, it has an acetamide linked to a triazolylsulfanyl group.
- This may affect solubility and target binding compared to the simpler methylsulfanyl group in the target .
(b) 4-[Benzyl(methyl)sulfamoyl]-N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide
- Molecular Formula : C24H23N3O3S2
- Key Features : Contains a benzothiazol-2-ylidene core with a sulfamoyl benzamide substituent. The sulfamoyl group (N-benzyl-N-methyl) and methoxy substituent on the benzothiazole contrast with the target’s methylsulfanyl and 6-methyl groups.
- The benzothiazol-2-ylidene structure may also alter electronic properties .
Benzamide Derivatives with Heterocyclic Modifications
(a) N-(4-(2-Aminocyclopropyl)phenyl)-3-(thiophen-2-yl)benzamide Hydrochloride (4b)
- Molecular Formula : C21H19ClN2OS
- Key Features: Substitutes benzothiazole with a thiophene ring and includes a 2-aminocyclopropylphenyl group.
- Implications: Thiophene’s electron-rich nature may enhance π-π stacking interactions in biological targets, differing from benzothiazole’s planar aromatic system.
(b) N-{(2S)-1-{[(2S)-1-Hydroxy-3-phenylpropan-2-yl]amino}-1-oxo-3-[4-(pentyloxy)phenyl]propan-2-yl}benzamide (Compound 11)
- Molecular Formula : C30H35N3O4
- Key Features : A peptide-like benzamide with a pentyloxy-phenyl group and hydroxylated side chain.
- Implications : The alkoxy chain increases hydrophobicity, while the hydroxyl group introduces polarity. This contrasts with the target’s methylsulfanyl group, which balances lipophilicity and moderate polarity .
Physicochemical and Spectroscopic Comparisons
While experimental data for the target compound is unavailable, analogous compounds provide insights:
- Melting Points : Tranylcypromine derivatives () exhibit melting points ranging from 120–250°C, influenced by substituent polarity. The target’s methylsulfanyl group may lower its melting point compared to sulfamoyl or hydroxylated analogs .
- Spectroscopy : Benzothiazole derivatives typically show distinct 1H NMR signals for aromatic protons (δ 7.0–8.5 ppm) and methyl groups (δ 2.5–3.0 ppm). The methylsulfanyl group’s protons would likely resonate near δ 2.1–2.3 ppm, similar to thioether-containing compounds .
Data Table: Structural and Functional Comparison
Research Implications and Limitations
However, the lack of direct experimental data (e.g., bioactivity, solubility) limits conclusive comparisons. Future studies should prioritize synthesizing this compound and evaluating its properties against the discussed analogs.
Biological Activity
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-(methylsulfanyl)benzamide is a compound of interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of its biological activity, including detailed research findings, case studies, and data tables.
- Molecular Formula: C18H18N2S2
- Molecular Weight: 334.48 g/mol
- CAS Number: 304864-26-4
Antimicrobial Activity
Research indicates that derivatives of benzothiazole, including the compound , exhibit significant antimicrobial properties. A study demonstrated that similar thiazole derivatives showed effectiveness against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.7 to 15.62 μg/mL against different pathogens, indicating potent antimicrobial activity compared to reference drugs like ciprofloxacin and fluconazole .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| Compound A | 1.95–3.91 | Micrococcus luteus |
| Compound B | 3.91–15.62 | Bacillus spp. |
| Compound C | 7.81–15.62 | Streptococcus spp. |
| This compound | TBD | TBD |
Anticancer Activity
The anticancer potential of this compound has been explored through cytotoxicity assays against human cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer). Results indicated that the compound exhibited significant cytotoxic effects with IC50 values in the micromolar range, suggesting it could be a candidate for further development as an anticancer agent .
Table 2: Cytotoxicity Results Against Cancer Cell Lines
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| A549 | TBD | Apoptosis induction |
| HeLa | TBD | Cell cycle arrest |
Structure-Activity Relationship (SAR)
The biological activity of benzothiazole derivatives is often linked to their structural components. The presence of electron-withdrawing groups at specific positions on the benzene ring enhances lipophilicity and thus increases antimicrobial potency. For instance, modifications at the para position with groups such as -NO2 or -OMe have shown to improve activity significantly .
Case Studies
- Study on Antifungal Activity : A study evaluated the antifungal efficacy of various thiazole derivatives against Candida albicans and Aspergillus niger, revealing that compounds similar to this compound had MIC values comparable to established antifungals .
- Cytotoxicity Study : In vitro studies conducted on HeLa cells indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability, corroborating its potential as an anticancer agent .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
